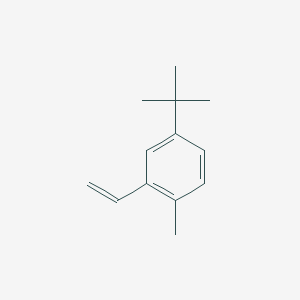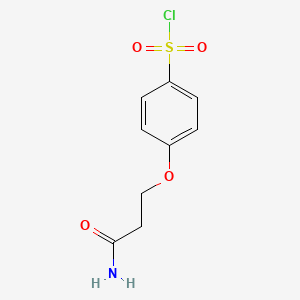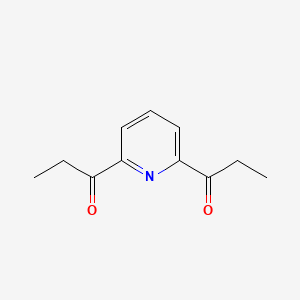![molecular formula C28H23N3O4 B12834595 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid](/img/structure/B12834595.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a bipyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base like triethylamine.
Bipyridine Coupling: The bipyridine moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The protected amino acid is then coupled with the bipyridine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at various positions on the fluorenyl and bipyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The bipyridine moiety can act as a ligand in metal-catalyzed reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the synthesis of peptides and proteins.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid depends on its specific application. In catalysis, the bipyridine moiety coordinates with metal centers to facilitate various reactions. In biological systems, the Fmoc group can be selectively removed to expose reactive amino groups, enabling further functionalization.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of bipyridine.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Contains a pyridine moiety instead of bipyridine.
Uniqueness
The presence of both the Fmoc protecting group and the bipyridine moiety makes (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2’-bipyridin]-5-yl)propanoic acid unique. This combination allows for versatile applications in both synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C28H23N3O4 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C28H23N3O4/c32-27(33)26(15-18-12-13-25(30-16-18)24-11-5-6-14-29-24)31-28(34)35-17-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,16,23,26H,15,17H2,(H,31,34)(H,32,33)/t26-/m0/s1 |
Clave InChI |
PCMDNSQIHHSCLM-SANMLTNESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN=C(C=C4)C5=CC=CC=N5)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=C(C=C4)C5=CC=CC=N5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)

![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)





![4,4,18,18-tetrakis(4-hexylphenyl)-3,17-dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene](/img/structure/B12834593.png)
![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)
